![molecular formula C17H10F4N2OS B15099732 (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B15099732.png)
(2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ring-Opening Reactions
The thiazolidinone ring is susceptible to nucleophilic or acidic/basic cleavage. The electron-withdrawing effects of the 3-fluorobenzylidene and 3-(trifluoromethyl)phenylimino groups enhance the electrophilicity of the carbonyl at position 4, facilitating ring-opening.
Nucleophilic Additions
The imino group (C=N) at position 2 and the carbonyl group at position 4 are prime targets for nucleophiles.
Electrophilic Aromatic Substitution (EAS)
The 3-fluorobenzylidene and 3-(trifluoromethyl)phenyl groups are meta-directing due to their electron-withdrawing nature, limiting EAS reactivity.
Condensation Reactions
The benzylidene moiety (C=CH-Ar) can undergo further Knoevenagel or aldol-like condensations.
Reduction and Oxidation
The imino and alkene groups are redox-active sites.
Reaction Type | Reagent | Outcome |
---|---|---|
Reduction (C=N) | H₂/Pd-C | Secondary amine derivative |
Oxidation (C=C) | Ozone or KMnO₄ | Cleavage to carboxylic acid derivatives |
Key Structural Influences on Reactivity:
-
Electron-withdrawing groups : The -F and -CF₃ substituents increase the electrophilicity of the thiazolidinone ring, enhancing susceptibility to nucleophilic attack.
-
Stereochemistry : The Z-configuration at positions 2 and 5 may restrict rotational freedom, influencing regioselectivity in cycloadditions .
Scientific Research Applications
Chemistry: In chemistry, (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential bioactivity. It can be used as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with fluorinated aromatic rings, used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used in biological research.
Uniqueness: (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with fluorinated aromatic groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article reviews the biological activity of this specific compound and its implications in medicinal chemistry.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure features a thiazolidinone ring substituted with fluorobenzyl and trifluoromethyl groups, which are known to influence biological activity through various mechanisms.
Anticancer Properties
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer activities. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : A study involving human glioblastoma cells (LN229) showed that certain thiazolidinone derivatives induced apoptosis and exhibited cytotoxic effects through mechanisms such as MTT assays and colony formation tests .
- Binding Affinity : The binding affinities of thiazolidinone derivatives to key targets like AURKA and VEGFR-2 suggest their potential as multi-target anticancer agents. For example, derivatives displayed binding affinities ranging from -8.0 to -9.8 kcal/mol against these targets .
Antimicrobial Activity
Thiazolidin-4-one compounds have also demonstrated notable antimicrobial properties. In studies assessing antibacterial efficacy:
- Inhibition Studies : Compounds similar to the target compound showed significant inhibition against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For example, one derivative achieved an inhibition percentage of 91.66% against S. aureus .
Antidiabetic Effects
Thiazolidinone derivatives are recognized for their antidiabetic potential via activation of PPARγ receptors. This mechanism is crucial in regulating glucose metabolism and insulin sensitivity:
- Clinical Relevance : Established antidiabetic drugs like Pioglitazone and Rosiglitazone belong to this class, indicating the therapeutic relevance of thiazolidinones in diabetes management .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their substituents:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances the compound's lipophilicity and may improve its interaction with biological targets. Conversely, electron-donating groups may alter solubility and bioavailability .
Case Studies
Recent literature provides insights into the efficacy of various thiazolidinone derivatives:
Compound | Activity Type | Cell Line/Pathogen | Result |
---|---|---|---|
5b | Anticancer | LN229 | Significant cytotoxicity |
5e | Anticancer | Various cancer lines | High binding affinity |
2d | Antibacterial | E. coli | 88.46% inhibition |
2c | Antidiabetic | PPARγ activation | Enhanced glucose uptake |
Properties
Molecular Formula |
C17H10F4N2OS |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10F4N2OS/c18-12-5-1-3-10(7-12)8-14-15(24)23-16(25-14)22-13-6-2-4-11(9-13)17(19,20)21/h1-9H,(H,22,23,24)/b14-8- |
InChI Key |
ZFGAKCRNSMVMTH-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 |
Origin of Product |
United States |
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